molecular formula C24H19ClN4OS2 B11328776 5-[(4-chlorophenyl)sulfanyl]-2-[(4-methylbenzyl)sulfanyl]-N-(pyridin-4-yl)pyrimidine-4-carboxamide

5-[(4-chlorophenyl)sulfanyl]-2-[(4-methylbenzyl)sulfanyl]-N-(pyridin-4-yl)pyrimidine-4-carboxamide

Cat. No.: B11328776
M. Wt: 479.0 g/mol
InChI Key: RXQMCHAUNBOOLE-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 4-chlorobenzene thiol and 4-methylbenzyl chloride.

    Formation of Thioethers: The intermediates are reacted under nucleophilic substitution conditions to form the thioether linkages.

    Pyrimidine Ring Construction: The pyrimidine ring is constructed through a series of condensation reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the pyrimidine core with the thioether intermediates under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

5-[(4-Chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

    4-(4-Chlorophenyl)-2-phenylthiazole: Exhibits antimicrobial properties.

    4-(4-Methylphenyl)-2-phenylthiazole: Used in anticancer research.

Uniqueness

5-[(4-Chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H19ClN4OS2

Molecular Weight

479.0 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-N-pyridin-4-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H19ClN4OS2/c1-16-2-4-17(5-3-16)15-31-24-27-14-21(32-20-8-6-18(25)7-9-20)22(29-24)23(30)28-19-10-12-26-13-11-19/h2-14H,15H2,1H3,(H,26,28,30)

InChI Key

RXQMCHAUNBOOLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=NC=C3)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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